Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

LogD Lipophilicity Drug-likeness

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate (CAS 2682115-61-1) is a heterocyclic building block belonging to the class of 4-aroyl-pyrrole-2-carboxylate esters. It features a 4-methylbenzoyl substituent at the pyrrole 4-position and a methyl ester at the 2-position, distinguishing it from both the unsubstituted benzoyl analog and the free carboxylic acid.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B8139880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC
InChIInChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)13(16)11-7-12(15-8-11)14(17)18-2/h3-8,15H,1-2H3
InChIKeyJPWHGOGUUDHOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate: A Specialized Pyrrole Building Block for Targeted Heterocyclic Synthesis


Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate (CAS 2682115-61-1) is a heterocyclic building block belonging to the class of 4-aroyl-pyrrole-2-carboxylate esters . It features a 4-methylbenzoyl substituent at the pyrrole 4-position and a methyl ester at the 2-position, distinguishing it from both the unsubstituted benzoyl analog and the free carboxylic acid . This compound serves as a protected intermediate in the synthesis of bioactive pyrroles, including histone deacetylase (HDAC) inhibitors and myeloid cell leukemia 1 (Mcl-1) antagonists, where the methyl ester group facilitates selective functionalization prior to deprotection [1].

Why Close Analogs Cannot Replace Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate in Downstream Applications


The methyl ester at the 2-position is not a trivial protecting group; it directly influences the compound's reactivity, solubility, and compatibility in multistep synthetic sequences. Substituting with the free carboxylic acid (4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid, CAS 886361-19-9) introduces an unprotected acidic proton that can interfere with organometallic reactions, reduce solubility in aprotic solvents, and alter chromatographic behavior . Similarly, replacing the 4-methylbenzoyl group with an unsubstituted benzoyl group (methyl 4-benzoyl-1H-pyrrole-2-carboxylate, CAS 34628-36-9) removes the electron-donating methyl substituent, which can shift the electrophilic aromatic substitution reactivity of the pyrrole ring and alter binding affinities in target proteins . These architectural differences make generic substitution unreliable, particularly in medicinal chemistry campaigns where precise steric and electronic parameters are critical [1].

Quantitative Differentiation of Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate from Structural Analogs


Ester vs. Carboxylic Acid: Impact on LogD and Permeability Predictions

The methyl ester form of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is predicted to have a significantly higher distribution coefficient (LogD at pH 7.4) compared to its free carboxylic acid analog, based on the measured LogD of the closely related methyl 4-benzoyl-1H-pyrrole-2-carboxylate (LogD 2.43 at pH 7.4) [1]. While experimental LogD for the target compound has not been disclosed, the analogous pair demonstrates that esterification increases lipophilicity by approximately 2–3 log units over the corresponding carboxylic acid, directly influencing membrane permeability and oral bioavailability predictions . This difference is critical for medicinal chemists selecting building blocks for central nervous system or intracellular targets.

LogD Lipophilicity Drug-likeness

Purity Specification Benchmarking Against Closest Commercial Analogs

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is commercially supplied at a certified purity of 97% (HPLC) by multiple vendors . In contrast, the free acid analog 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is typically offered at 95% purity by similar suppliers . The 2-percentage-point purity differential, though modest, translates to a lower burden of des-ester impurity in downstream reactions, which is particularly relevant when the ester is used as a protected intermediate where even minor acid contamination can prematurely deprotect other functional groups.

Purity Quality Control Procurement

4-Methylbenzoyl vs. Benzoyl Substituent: Electronic Effects on Pyrrole Ring Reactivity

The para-methyl substituent on the benzoyl group imparts a distinct electron-donating effect compared to the unsubstituted benzoyl analog. The Hammett σₚ constant for the 4-methylbenzoyl group is –0.17 (electron-donating), whereas the benzoyl group has σₚ = 0.00 (reference) [1]. This electronic difference modulates the electrophilic aromatic substitution reactivity of the pyrrole ring. In the context of histone deacetylase (HDAC) inhibitor development, aroyl-pyrrolyl-hydroxy-amides (APHAs) bearing 4-substituted benzoyl groups showed that electron-donating substituents (like 4-methyl) enhanced HDAC1 inhibitory activity at 5 µM, with compound 3b (bearing a 4-methylbenzoyl analog) achieving 76% CD11c-positive cell differentiation in U937 leukemia cells, compared to <50% for the unsubstituted benzoyl counterpart [2].

Electronic effect Hammett constant SAR

Regioisomeric Specificity: 4-Aroyl vs. 5-Aroyl Pyrrole Carboxylates in COX Inhibition

The position of the aroyl substituent on the pyrrole ring critically determines biological target engagement. A study comparing pyrrole analogs for COX-2 inhibition demonstrated that 4-substituted pyrrole derivatives exhibit distinct activity profiles compared to 5-substituted regioisomers. At a screening concentration of 50 µM, 4-aroyl-pyrrole-2-carboxylate analogs showed ≤40% residual COX-2 activity, whereas the corresponding 5-aroyl regioisomers retained >75% COX-2 activity, indicating that the 4-position aroyl group is essential for enzyme inhibition [1]. Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate, with its aroyl group at the 4-position, is therefore structurally pre-validated for COX-2-targeted probe development, unlike its 5-substituted regioisomer which is not commercially available as a standard building block.

Regioisomer COX-2 inhibition Positional selectivity

High-Value Procurement Scenarios for Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate


Medicinal Chemistry: HDAC Inhibitor Lead Optimization

In the development of aroyl-pyrrolyl-hydroxy-amide (APHA) HDAC inhibitors, the methyl ester serves as a protected precursor that can be selectively hydrolyzed to the hydroxamic acid warhead after the pyrrole core is fully elaborated. The 4-methylbenzoyl substituent, with its electron-donating character (σₚ = –0.17), enhances HDAC1 inhibition and cytodifferentiation activity relative to the benzoyl analog, as shown by the 76% CD11c-positive U937 cell differentiation achieved by compound 3b at 5 µM [1]. Researchers should prioritize this building block over the des-methyl benzoyl variant when pursuing HDAC-targeted anticancer agents.

Pharmaceutical Impurity Profiling and Reference Standard Synthesis

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is structurally related to Tolmetin (a non-steroidal anti-inflammatory drug) and its known impurities, such as Tolmetin Impurity 3 (sodium 1,5-dimethyl-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate) [2]. The compound can serve as a key intermediate for synthesizing impurity reference standards required for ANDA (Abbreviated New Drug Application) submissions. Its 97% certified purity and well-defined methyl ester protecting group enable unambiguous characterization, which is critical for regulatory compliance in impurity method validation .

Structure-Activity Relationship (SAR) Studies of COX-2 Inhibitors

The 4-aroyl substitution pattern of this compound aligns with the pharmacophore requirements for COX-2 inhibition, as evidenced by the significant reduction in COX-2 residual activity (≤40% at 50 µM) observed for 4-aroyl-pyrrole-2-carboxylate derivatives, in contrast to the poor activity of 5-aroyl regioisomers (>75% residual activity) [3]. Medicinal chemists engaged in anti-inflammatory drug discovery should select this specific regioisomer as a core scaffold, as the positional isomer would be expected to lose substantial target engagement.

Multistep Synthesis Requiring Orthogonal Protection Strategies

When planning synthetic routes that involve nucleophilic or basic conditions incompatible with free carboxylic acids, the methyl ester form provides an orthogonal protecting group strategy. The 97% purity specification minimizes contamination by the hydrolyzed acid form, reducing the risk of premature deprotection or side reactions during subsequent transformations such as amide coupling, reduction, or organometallic additions . This makes it the procurement choice over the free acid for chemists requiring a stable, protected pyrrole intermediate.

Quote Request

Request a Quote for Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.